molecular formula C12H15N3O2S B6567789 N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide CAS No. 921549-72-6

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B6567789
CAS No.: 921549-72-6
M. Wt: 265.33 g/mol
InChI Key: GJUPUTZQKGCGCM-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is a synthetic compound known for its application as a herbicide safener. It is often used in conjunction with other herbicides to enhance crop safety and efficacy. The compound’s structure includes a thiazole ring, a cyclopropane carboxamide group, and a cyclopropylcarbamoyl methyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reagents to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets in plants. It accelerates the detoxification process of herbicides, thereby reducing their phytotoxicity and enhancing crop safety. The compound may interact with enzymes involved in herbicide metabolism, leading to increased degradation and reduced accumulation of toxic intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its role as a herbicide safener sets it apart from other similar compounds, making it valuable in agricultural applications .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-10(13-8-3-4-8)5-9-6-18-12(14-9)15-11(17)7-1-2-7/h6-8H,1-5H2,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUPUTZQKGCGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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